molecular formula C11H15NO2 B12738974 5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine CAS No. 57614-95-6

5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine

Cat. No.: B12738974
CAS No.: 57614-95-6
M. Wt: 193.24 g/mol
InChI Key: VXCFACSTLITLGR-UHFFFAOYSA-N
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Description

5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine is an organic compound that belongs to the class of oxazolidines Oxazolidines are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine typically involves the reaction of 3-hydroxybenzaldehyde with 2-amino-2-methylpropanol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the oxazolidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazolidine ring can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.

    Reduction: Formation of 2,2-dimethyl-3-hydroxyphenylamine.

    Substitution: Formation of 3-alkoxyphenyl or 3-acetoxyphenyl derivatives.

Scientific Research Applications

5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The oxazolidine ring may also play a role in stabilizing the compound and enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Hydroxyphenyl)-2,2-dimethyloxazolidine
  • 5-(2-Hydroxyphenyl)-2,2-dimethyloxazolidine
  • 5-(3-Methoxyphenyl)-2,2-dimethyloxazolidine

Uniqueness

5-(3-Hydroxyphenyl)-2,2-dimethyloxazolidine is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

CAS No.

57614-95-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-(2,2-dimethyl-1,3-oxazolidin-5-yl)phenol

InChI

InChI=1S/C11H15NO2/c1-11(2)12-7-10(14-11)8-4-3-5-9(13)6-8/h3-6,10,12-13H,7H2,1-2H3

InChI Key

VXCFACSTLITLGR-UHFFFAOYSA-N

Canonical SMILES

CC1(NCC(O1)C2=CC(=CC=C2)O)C

Origin of Product

United States

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